Iron dihydride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

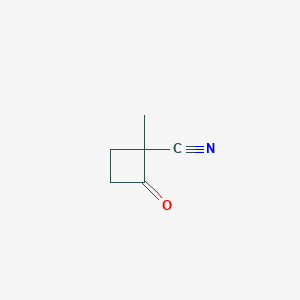

Iron Dihydride, also known as Iron (II) Hydride, is a chemical compound consisting of Iron and Hydrogen . It is known to be kinetically unstable at ambient temperature . It has been detected in the atmosphere of the Sun and some red dwarf stars . It is stable only as a gas, above the boiling point of iron, or as traces in frozen noble gases below 30 K .

Synthesis Analysis

This compound complexes often play important roles in catalytic reactions that employ reducing agents such as H2, boranes, and silanes . The solid or solution sample of H4Fe(PRPh2)3 exposed to N2 led to the isolation of H2Fe(N2)(PRPh2)3 . The dinitrogen complex H2Fe(N2)(PEtPh2)3 was also prepared directly from the reaction of FeCl2·2H2O and PEtPh2 with NaBH4 under N2 .Molecular Structure Analysis

This compound is a solid inorganic compound with the chemical formula (FeH2)n . It is known as a black, amorphous powder . T1 relaxation time measurement and neutron diffraction of the PEtPh2 derivative established the structure cis,mer-H2Fe(H2)(PEtPh2)3 .Chemical Reactions Analysis

This compound complexes often play important roles in catalytic reactions that employ reducing agents such as H2, boranes, and silanes . These complexes, whether in cis or trans form, provide unique opportunities for developing catalytic processes .Physical And Chemical Properties Analysis

This compound is a black, amorphous powder . It is kinetically unstable at ambient temperature . Iron dissolves in dilute acids with the evolution of hydrogen and the formation of iron (II) salts .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Iron Dihydride complexes often play important roles in catalytic reactions that employ reducing agents such as H2, boranes, and silanes . Development of more efficient and selective iron-based catalysts for these processes requires effective synthetic strategies and a deeper understanding of the reactivity of the dihydride complexes . The field continues to grow, and there is a focus on a subcategory of iron hydride complexes that involve two hydride ligands bound to iron .

Propiedades

IUPAC Name |

iron dihydride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEZNWLRTWZOHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[FeH2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045309 |

Source

|

| Record name | Iron(II) hydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.86 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33485-98-2 |

Source

|

| Record name | Iron(II) hydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3393459.png)

![4-Chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B3393466.png)

![(R)-4-[3-(Trifluoromethyl)phenoxy]-1-butyne-3-ol](/img/structure/B3393499.png)

![Ethyl 4-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B3393522.png)

![(R)-7-Amino-5-azaspiro[2.4]heptan-4-one](/img/structure/B3393528.png)

![1-[(4S)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B3393547.png)

![2,2,6-Trimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B3393562.png)